molecular formula C13H22O B12060978 [(3R,5S)-3,5-dimethyl-1-adamantyl]methanol

[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol

Cat. No.: B12060978
M. Wt: 194.31 g/mol
InChI Key: RVWLWJAOIBEWAV-UNTZMWQOSA-N
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Description

  • [(3R,5S)-3,5-dimethyl-1-adamantyl]methanol is a chiral alcohol with the molecular formula C13H22O. Its systematic name is (1R,3R,5S)-1-methoxy-3,5-dimethyladamantane.
  • The compound belongs to the adamantane family, characterized by its cage-like structure. Adamantane derivatives find applications in various fields due to their unique properties.
  • Preparation Methods

      Synthetic Routes: The synthesis of [(3R,5S)-3,5-dimethyl-1-adamantyl]methanol involves several steps. One common approach is the reduction of the corresponding ketone, followed by protection of the hydroxyl group.

      Reaction Conditions: Reduction can be achieved using metal hydrides (e.g., lithium aluminum hydride) or catalytic hydrogenation. Protection of the hydroxyl group typically involves acetylation or silylation.

      Industrial Production: While not widely produced industrially, research labs and specialty chemical manufacturers synthesize this compound for specific applications.

  • Chemical Reactions Analysis

      Reactions: [(3R,5S)-3,5-dimethyl-1-adamantyl]methanol can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: [(3R,5S)-3,5-dimethyl-1-adamantyl]methanol serves as a building block for the synthesis of other adamantane derivatives.

      Biology and Medicine:

      Industry: Limited industrial applications, but it contributes to the study of adamantane-based materials.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its derivatives. It may interact with specific receptors or enzymes, affecting cellular processes.
    • Further research is needed to elucidate its precise molecular targets and pathways.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C13H22O

    Molecular Weight

    194.31 g/mol

    IUPAC Name

    [(3R,5S)-3,5-dimethyl-1-adamantyl]methanol

    InChI

    InChI=1S/C13H22O/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)9-14/h10,14H,3-9H2,1-2H3/t10?,11-,12+,13?

    InChI Key

    RVWLWJAOIBEWAV-UNTZMWQOSA-N

    Isomeric SMILES

    C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)CO)C

    Canonical SMILES

    CC12CC3CC(C1)(CC(C3)(C2)CO)C

    Origin of Product

    United States

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